molecular formula C10H7BrClNO2 B1524781 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL CAS No. 90766-88-4

1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL

Cat. No. B1524781
CAS RN: 90766-88-4
M. Wt: 288.52 g/mol
InChI Key: WBHWTHITARKRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL” is a biochemical compound . It has the molecular formula C10H7BrClNO2 . This compound is used in various research and development activities .


Molecular Structure Analysis

The molecular structure of “1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL” consists of a 1H-indol-3-ol core with acetyl, bromo, and chloro substituents . The exact 3D structure can be computed using specialized software .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis, Elucidation, Hirshfeld surface analysis, and DFT calculations of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide
This research paper discusses the synthesis of a compound related to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL, emphasizing the significant biological activity associated with the indole nucleus. The compound demonstrates diverse biological properties, such as anti-tumor and anti-inflammatory activities, attributed to DNA and protein interactions. The study includes Hirshfeld surface analysis and DFT calculations to understand the molecular packing and the strength of molecular interactions within the crystal structure (Geetha et al., 2019).

Chemical Synthesis and Optimization

Improved synthesis of the key intermediate of silodosin
This study focuses on the synthesis of a key intermediate of Silodosin, which is structurally similar to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL. The paper outlines the steps and conditions optimized for the synthesis process, achieving a significant overall yield, showcasing the importance of this compound in the synthesis of pharmaceuticals (Zhang Tao et al., 2007).

Crystal Structure and Molecular Interactions

A Study of the Crystal Structure and Hydrogen Bonding of 3-Trifluoroacetyloxime Substituted 7-Acetamido-2-aryl-5-bromoindoles
This research investigates the crystal structure and hydrogen bonding of compounds closely related to 1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL. It highlights the significance of the indole structure in pharmaceuticals and the importance of understanding the molecular structure for the development of new drugs. The study uses techniques such as NMR, IR, and mass spectrometry, alongside single-crystal X-ray diffraction data, to elucidate the molecular structure and interactions (Mphahlele, 2018).

properties

IUPAC Name

1-(5-bromo-6-chloro-3-hydroxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-5(14)13-4-10(15)6-2-7(11)8(12)3-9(6)13/h2-4,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHWTHITARKRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699720
Record name 1-(5-Bromo-6-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL

CAS RN

90766-88-4
Record name 1-(5-Bromo-6-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL
Reactant of Route 2
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL
Reactant of Route 3
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL
Reactant of Route 4
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL
Reactant of Route 5
Reactant of Route 5
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL
Reactant of Route 6
Reactant of Route 6
1-Acetyl-5-bromo-6-chloro-1H-indol-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.